molecular formula C12H13NO4 B2954080 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid CAS No. 24246-92-2

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid

Cat. No.: B2954080
CAS No.: 24246-92-2
M. Wt: 235.239
InChI Key: DCAKUOVISGPERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid (CAS Number: 24246-92-2 ) is a high-purity organic compound with a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . This molecule is characterized by a carbamoyl linker connecting a 2-phenylethyl ketone moiety to a propanoic acid chain, presenting multiple functional groups—including a carboxylic acid, a carboxamide, and a ketone—that make it a valuable intermediate in organic synthesis and medicinal chemistry research . Its structure suggests potential use as a building block for the synthesis of more complex molecules, or as a precursor for biochemical probes. Researchers can utilize this compound in developing novel enzyme inhibitors or studying structure-activity relationships (SAR) due to its hydrogen bond donor and acceptor capabilities, reflected in its topological polar surface area (TPSA) of 83.47 Ų . The product has a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . Please note that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the SDS for detailed safety information, including the hazard statements H315, H319, and H335 .

Properties

IUPAC Name

4-oxo-4-(phenacylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAKUOVISGPERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 2-oxo-2-phenylethylamine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of an esterification reaction, where the amine reacts with a propanoic acid ester in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo and carbamoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, highlighting differences in functional groups, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Significance References
3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Variable (R1 substituent) ~350–400 g/mol Coumarin-thiazole, carbamoyl, propanoic acid Anticancer/antimicrobial research; enzyme inhibition studies
3-(2-Carboxyethyl)carbamoylpropanoic acid C₇H₁₁NO₅ 189.166 g/mol Dual carboxylic acid groups, carbamoyl Enhanced solubility; potential chelating agent
3-[(3-Carbamoylthiophen-2-yl)carbamoyl]propanoic acid C₉H₉N₂O₄S 241.25 g/mol Thiophene ring, carbamoyl, propanoic acid Pharmacokinetic modulation; sulfur-based reactivity
3-[[2-Oxo-2-(propan-2-ylamino)ethyl]sulfamoyl]propanoic acid C₈H₁₆N₂O₅S 252.29 g/mol Sulfamoyl, isopropylamino, propanoic acid Enzyme substrate studies; synthetic intermediates

Physicochemical Properties

  • Solubility: Compounds with additional carboxylic groups (e.g., 3-(2-carboxyethyl)carbamoylpropanoic acid) demonstrate higher aqueous solubility (XlogP = -1.5) compared to aromatic derivatives .
  • Thermal Stability: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate, a related ester derivative, exhibits a melting point of 164–166°C, indicative of strong intermolecular interactions in crystalline states .

Key Research Findings and Implications

Structural-Activity Relationships : The introduction of electron-withdrawing groups (e.g., chlorine, nitro) enhances antimicrobial potency but may reduce solubility. Conversely, thiophene or coumarin moieties improve binding to hydrophobic enzyme pockets .

Synthetic Optimization: Route selection significantly impacts yield and purity. For example, intermediate 3-amino(thioxo)methylcarbamoylpropanoic acid improved coumarin-thiazole derivative synthesis by 10–15% compared to direct acylation .

Biological Selectivity: Chlorinated derivatives from marine actinomycetes highlight the ecological relevance of halogenation in natural product biosynthesis, offering insights into drug discovery .

Biological Activity

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The synthesis of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 2-oxo-2-phenylethylamine with propanoic acid derivatives under controlled conditions. Common methods include esterification reactions using catalysts to facilitate the formation of the desired product.

Biological Activity

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid has been studied for various biological activities:

1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases. The mechanism involves binding to active sites on enzymes, thereby modulating their activity.

2. Receptor Binding
The compound exhibits affinity for certain receptors, suggesting potential applications in receptor-mediated pathways. Its oxo and carbamoyl groups are crucial for this interaction, influencing the binding efficacy and subsequent biological response.

3. Antioxidant Activity
Preliminary studies show that derivatives of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in cancer research, where oxidative damage plays a significant role in tumor progression .

The mechanism of action for 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid involves:

  • Interaction with Enzymes: The compound's structure allows it to fit into enzyme active sites, inhibiting their function.
  • Receptor Modulation: By binding to specific receptors, it can influence signaling pathways that regulate cellular functions.

These interactions lead to various physiological effects, including anti-inflammatory and anticancer activities .

Case Studies

A few notable studies highlight the biological relevance of this compound:

Case Study 1: Antinociceptive Effects
In animal models, compounds related to 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid demonstrated significant antinociceptive effects. These effects were attributed to the inhibition of fatty acid amide hydrolase (FAAH), enhancing anandamide signaling at cannabinoid receptors .

Case Study 2: Antioxidant and Anticancer Activity
Research on novel derivatives showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid. Some derivatives exhibited up to 1.37 times higher antioxidant capacity, indicating potential for development as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis

To better understand the biological activity of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, it can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acidPyrrolidine derivativeEnzyme inhibition
Indole derivativesAromatic compoundsAntioxidant and anticancer activity

This comparative analysis underscores the unique properties of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid while highlighting its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.